

Introduction: A Strategic Building Block for Modern Drug Discovery

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Compound of Interest

Compound Name: *3-Bromo-5-(trifluoromethoxy)benzyl bromide*

Cat. No.: *B1294260*

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In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. **3-Bromo-5-(trifluoromethoxy)benzyl bromide**, registered under CAS number 1031929-10-8, has emerged as a highly valuable intermediate. Its unique trifunctional architecture—comprising a reactive benzyl bromide for nucleophilic substitution, a stable trifluoromethoxy group for modulating physicochemical properties, and an aromatic bromide for orthogonal cross-coupling reactions—provides chemists with a versatile platform for constructing complex molecular entities.

This guide offers a comprehensive technical overview of **3-Bromo-5-(trifluoromethoxy)benzyl bromide**, designed for researchers, chemists, and drug development professionals. We will delve into its core properties, provide a rationale for its application in synthesis, outline a representative synthetic methodology, and detail its reactivity, handling, and safety protocols, grounding all claims in authoritative sources.

PART 1: Physicochemical Properties and Specifications

A clear understanding of a reagent's fundamental properties is the starting point for any successful synthetic endeavor. The key identifiers and characteristics of **3-Bromo-5-(trifluoromethoxy)benzyl bromide** are summarized below.

Identifier	Value	Source
CAS Number	1031929-10-8	BLD Pharm[1]
Molecular Formula	C ₈ H ₅ Br ₂ F ₃ O	BLD Pharm[1]
Molecular Weight	333.93 g/mol	BLD Pharm[1]
MDL Number	MFC11035864	BLD Pharm[1]
Storage Conditions	Inert atmosphere, room temperature	BLD Pharm[1]

PART 2: The Synthetic Rationale: Deconstructing the Molecule's Utility

As an application scientist, my focus extends beyond what a molecule is to what it does and why it is chosen. The strategic value of **3-Bromo-5-(trifluoromethoxy)benzyl bromide** lies in the distinct and synergistic contributions of its three key functional components.

The Trifluoromethoxy (-OCF₃) Group: A Bioisostere for Enhanced Drug Properties

The trifluoromethoxy group is a cornerstone of modern medicinal chemistry. Its incorporation into a drug candidate can profoundly and beneficially alter its pharmacological profile. The -OCF₃ group is a lipophilic hydrogen bond acceptor that often enhances metabolic stability, increases cell membrane permeability, and improves binding affinity to target receptors. Its strong electron-withdrawing nature also influences the electronics of the aromatic ring, impacting reactivity and interactions with biological targets.[2]

The Benzyl Bromide Moiety: The Reactive Workhorse

The benzyl bromide functionality is the primary reactive center of the molecule. Benzylic halides are excellent electrophiles, readily undergoing nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward and efficient covalent attachment of the bromo-trifluoromethoxy-phenyl motif to a target scaffold. This reactivity is central to its role as a building block in the synthesis of pharmaceutical intermediates and agrochemicals.[3]

The Aromatic Bromide: A Handle for Orthogonal Chemistry

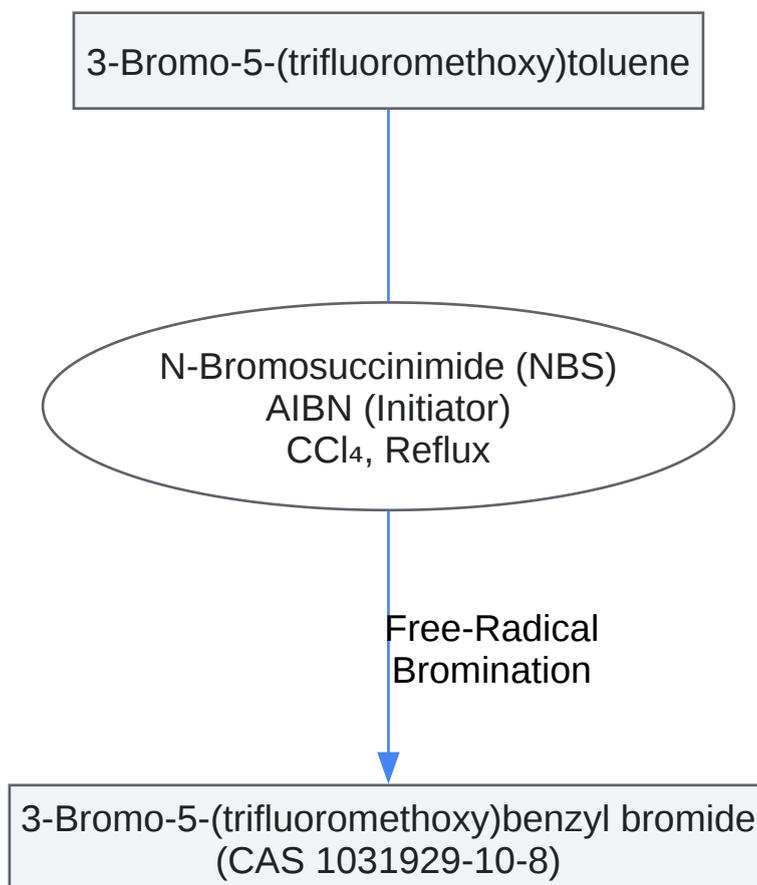
The bromine atom directly attached to the aromatic ring provides a secondary, orthogonal site for chemical modification. While less reactive than the benzyl bromide, it is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations. This dual reactivity allows for a two-stage synthetic strategy: first, an SN2 reaction at the benzylic position, followed by a cross-coupling reaction on the aromatic ring to build further molecular complexity.

PART 3: Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a robust and scalable synthesis of **3-Bromo-5-(trifluoromethoxy)benzyl bromide** can be logically devised from commercially available precursors, typically involving the bromination of the corresponding toluene derivative.

Proposed Synthetic Workflow

The most common and field-proven method for converting a benzylic methyl group to a benzyl bromide is through free-radical bromination using a source of bromine radicals, such as N-Bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation.



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Caption: Proposed synthesis of the target compound via free-radical bromination.

Exemplary Protocol: Free-Radical Bromination

This protocol is a representative methodology based on standard organic chemistry principles and should be adapted and optimized by a qualified chemist.

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 3-Bromo-5-(trifluoromethoxy)toluene (1.0 eq) and carbon tetrachloride (CCl₄) as the solvent.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq) to the flask.
- **Reaction Execution:** Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC). The reaction is typically complete within 2-4 hours.

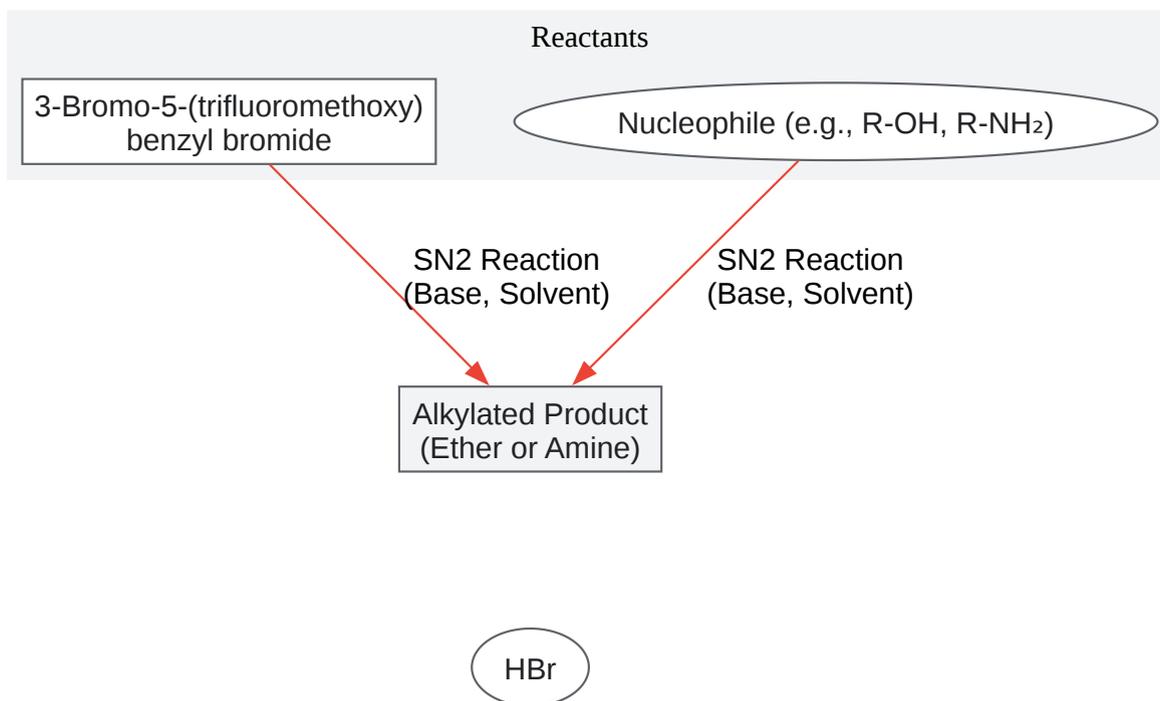
- Causality Note: Refluxing provides the thermal energy required to homolytically cleave the weak N-O bond in AIBN, initiating the free-radical chain reaction. CCl₄ is a standard non-polar solvent for these reactions.
- Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
- Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 4: Key Reactions and Applications in Drug Synthesis

The primary application of **3-Bromo-5-(trifluoromethoxy)benzyl bromide** is as an alkylating agent to introduce the 3-bromo-5-(trifluoromethoxy)benzyl moiety into a molecule of interest.

Core Reactivity: Nucleophilic Substitution (SN2)

The compound readily reacts with nucleophiles in a classic SN₂ fashion. This reaction is fundamental to its utility.



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Caption: General SN2 reaction pathway for the title compound.

Exemplary Protocol: O-Alkylation of a Phenol

This self-validating protocol includes steps for reaction monitoring and product confirmation, ensuring trustworthiness.

- Reaction Setup: To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 15-20 minutes to generate the phenoxide anion.
 - Expertise Note: K₂CO₃ is a mild, inexpensive base suitable for generating the nucleophilic phenoxide without causing side reactions. DMF is an excellent solvent for SN2 reactions as it solvates the cation, leaving the anion highly reactive.

- Reagent Addition: Add a solution of **3-Bromo-5-(trifluoromethoxy)benzyl bromide** (1.1 eq) in the same solvent dropwise to the reaction mixture.
- Reaction Execution: Stir the reaction at room temperature or gentle heat (e.g., 50-60°C) until TLC analysis indicates the complete consumption of the starting phenol.
- Workup: Quench the reaction by pouring it into cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
- Self-Validation:
 - Collect fractions and analyze by TLC to isolate the pure product.
 - Obtain ¹H NMR and Mass Spec data of the purified product to confirm the structure and verify the successful alkylation. The disappearance of the phenolic proton and the appearance of the benzylic CH₂ protons at ~5.0 ppm in the NMR spectrum are key indicators.

PART 5: Safety, Handling, and Storage

Benzyl bromides, particularly those with electron-withdrawing groups, are lachrymatory and corrosive. Extreme caution must be exercised during handling. While a specific safety data sheet for CAS 1031929-10-8 is not widely published, data from structurally analogous compounds provide a strong basis for a robust safety protocol.

- Hazard Profile (Inferred): Based on compounds like 3,5-Bis(trifluoromethyl)benzyl bromide, this reagent should be treated as corrosive.[4] It is expected to cause severe skin burns and eye damage (H314).[4] It may also be harmful if swallowed and cause respiratory irritation.
- Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a full face shield.[5]

- Handling: Avoid all contact with skin and eyes. Do not breathe vapors. Use spark-proof tools and ensure adequate ventilation.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] The product should be stored under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container to prevent degradation from moisture.[1]

Conclusion

3-Bromo-5-(trifluoromethoxy)benzyl bromide is a sophisticated and powerful chemical tool for the modern synthetic chemist. Its carefully designed structure provides multiple avenues for creating complex, high-value molecules, particularly in the realm of pharmaceutical research. The combination of a bio-property-enhancing trifluoromethoxy group with two distinct and orthogonally reactive bromide handles makes it an indispensable building block. By understanding its properties, reactivity, and handling requirements, researchers can safely and effectively leverage this reagent to accelerate the discovery and development of next-generation therapeutics.

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